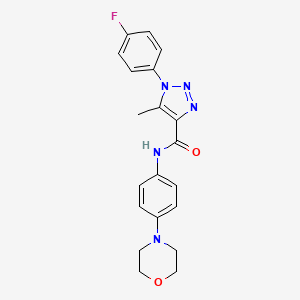
1-(4-fluorophenyl)-5-methyl-N-(4-morpholinophenyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(4-fluorophenyl)-5-methyl-N-(4-morpholinophenyl)-1H-1,2,3-triazole-4-carboxamide” is a chemical substance with the molecular formula C20H20FN5O2 and a molecular weight of 381.4111.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this exact compound. However, there are general methods for synthesizing similar compounds. For instance, one method involves condensing ethanolic solution of commercially available 1-(4-morpholinophenyl) ethanone and substituted benzaldehyde using NaOH as a catalyst2.Molecular Structure Analysis
The molecular structure analysis of this compound would involve techniques such as mass spectroscopy (MS), Fourier-transform infrared (FT-IR), and nuclear magnetic resonance (NMR) spectroscopy. Unfortunately, I couldn’t find specific spectroscopic data for this compound.Chemical Reactions Analysis
Again, I couldn’t find specific information on the chemical reactions involving this compound. However, similar compounds have been synthesized under focused microwave irradiation using NaHSO4·SiO2 as a heterogeneous catalyst in dry media3.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would typically be determined using techniques such as melting point determination, elemental analysis, and spectroscopic analysis. Unfortunately, I couldn’t find specific data for this compound.Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of compounds related to 1-(4-fluorophenyl)-5-methyl-N-(4-morpholinophenyl)-1H-1,2,3-triazole-4-carboxamide involves complex organic reactions, including condensation processes. These processes result in the formation of compounds with potential antitumor activities, as demonstrated in studies focusing on similar triazole derivatives. For instance, a study highlighted the synthesis of a compound through the condensation of 4-fluoro-2-isocyanato-1-methylbenzene with 4-morpholino-1H-indazol-3-amine, showcasing its inhibitory effects on cancer cell proliferation (Hao et al., 2017).
Intermolecular Interactions and Crystallography
Research into derivatives of 1,2,4-triazoles, including those with morpholine and fluoro substituents, reveals the importance of intermolecular interactions, such as C–H⋯O and π⋯π, in determining their structural and functional properties. These interactions have been meticulously analyzed through crystallographic studies and theoretical calculations, providing insights into the molecular basis of their biological activity (Shukla et al., 2014).
Biological Activity and Potential Applications
The search for new therapeutic agents has led to the investigation of 1,2,4-triazole derivatives for their biological activities. Various studies have synthesized and characterized compounds structurally related to 1-(4-fluorophenyl)-5-methyl-N-(4-morpholinophenyl)-1H-1,2,3-triazole-4-carboxamide, focusing on their potential antimicrobial and antitumor properties. These compounds have been evaluated against a range of cancer cell lines and microbial organisms, demonstrating significant biological activities that could lead to the development of new medications (Lu et al., 2017).
Antimicrobial and Antipathogenic Potential
Further exploration into the antimicrobial properties of 1,2,4-triazole derivatives has revealed their effectiveness against various pathogens. This includes promising results in combating fungal diseases and bacterial infections, with some derivatives showing a wide spectrum of antimicrobial activity. This research underlines the potential of these compounds in addressing the challenge of resistant microbial strains and the need for new antimicrobial agents (Limban et al., 2011).
Safety And Hazards
I couldn’t find specific safety and hazard information for this compound. However, it’s important to handle all chemical substances with care, following appropriate safety protocols.
Future Directions
The future directions for research on this compound could include further exploration of its synthesis, characterization, and potential biological activities. Given the diverse pharmacological activities shown by similar compounds4, this compound could be a promising candidate for further study.
Please note that this analysis is based on the limited information available and may not be comprehensive. For a more detailed analysis, please refer to the original sources2531.
properties
IUPAC Name |
1-(4-fluorophenyl)-5-methyl-N-(4-morpholin-4-ylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5O2/c1-14-19(23-24-26(14)18-6-2-15(21)3-7-18)20(27)22-16-4-8-17(9-5-16)25-10-12-28-13-11-25/h2-9H,10-13H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNCYTIKCIAJRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-5-methyl-N-(4-morpholinophenyl)-1H-1,2,3-triazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate](/img/structure/B2456793.png)
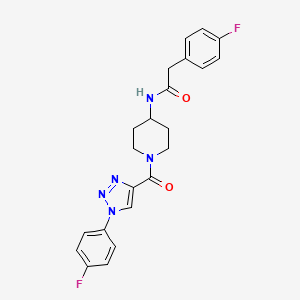
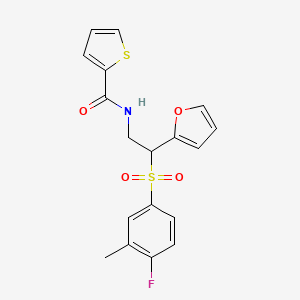
![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2456800.png)
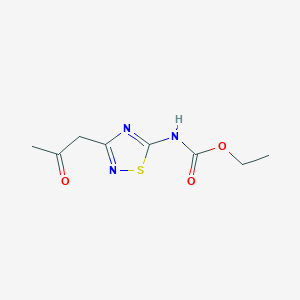
![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2456805.png)
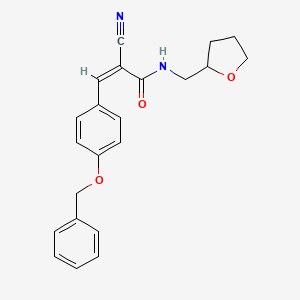
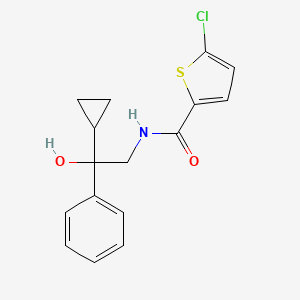
![4-tert-butyl-N-[[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2456808.png)
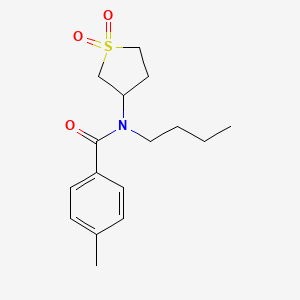
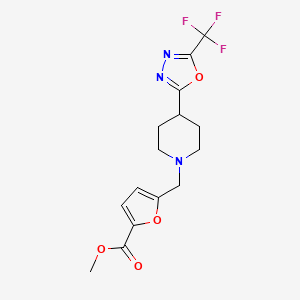
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2456813.png)
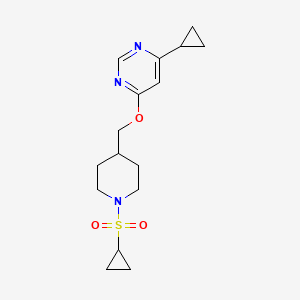
![N-[[4-(Trifluoromethyl)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2456816.png)